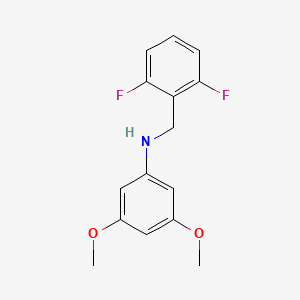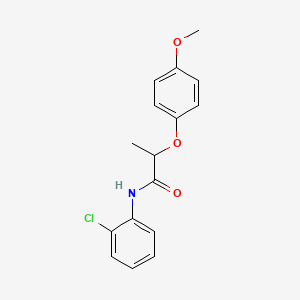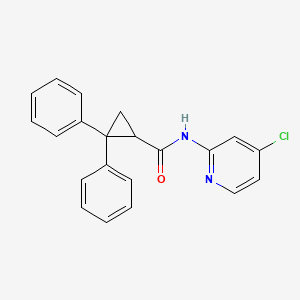![molecular formula C23H23NO B5107288 [1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol, also known as Pyr-met, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Pyr-met is a fluorescent molecule that can be used as a probe for studying biological processes, such as protein-protein interactions and enzyme activity. In
科学研究应用
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for studying protein-protein interactions. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or interactions with other proteins.
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol can also be used as a probe for studying enzyme activity. By attaching [1-(1-pyrenylmethyl)-2-piperidinyl]methanol to an enzyme, researchers can monitor changes in fluorescence as the enzyme catalyzes a reaction.
作用机制
The mechanism of action of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves its ability to fluoresce when excited by light. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is excited by light at a specific wavelength, and it emits light at a longer wavelength. This property makes [1-(1-pyrenylmethyl)-2-piperidinyl]methanol useful as a fluorescent probe for studying biological processes.
Biochemical and Physiological Effects:
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in lab experiments.
实验室实验的优点和局限性
One of the main advantages of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its ability to act as a fluorescent probe for studying biological processes. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its sensitivity to pH and temperature. Changes in pH or temperature can affect [1-(1-pyrenylmethyl)-2-piperidinyl]methanol's fluorescence, which can complicate experiments. Additionally, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol's fluorescence can be quenched by certain molecules, which can interfere with experiments.
未来方向
There are several future directions for [1-(1-pyrenylmethyl)-2-piperidinyl]methanol research. One potential application is in the development of biosensors for detecting specific molecules, such as proteins or enzymes. [1-(1-pyrenylmethyl)-2-piperidinyl]methanol could be attached to a biosensor, and changes in fluorescence could be used to detect the presence of the target molecule.
Another future direction is in the development of new fluorescent probes based on [1-(1-pyrenylmethyl)-2-piperidinyl]methanol. By modifying the chemical structure of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol, researchers could create probes with different properties, such as increased sensitivity or selectivity.
Conclusion:
In conclusion, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is a versatile chemical compound that has many potential applications in scientific research. Its ability to act as a fluorescent probe for studying biological processes makes it a valuable tool for researchers. With continued research, [1-(1-pyrenylmethyl)-2-piperidinyl]methanol could have even more applications in the future.
合成方法
The synthesis of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves the reaction of 1-(pyren-1-yl)methanamine with 2-piperidinone in the presence of a reducing agent, such as sodium borohydride. The resulting product is [1-(1-pyrenylmethyl)-2-piperidinyl]methanol, which can be purified using column chromatography.
属性
IUPAC Name |
[1-(pyren-1-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-15-20-6-1-2-13-24(20)14-19-10-9-18-8-7-16-4-3-5-17-11-12-21(19)23(18)22(16)17/h3-5,7-12,20,25H,1-2,6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHZUJJYYWQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)